molecular formula C8H15NO2 B11918136 (R)-Methyl 2-amino-2-cyclopentylacetate

(R)-Methyl 2-amino-2-cyclopentylacetate

Cat. No.: B11918136
M. Wt: 157.21 g/mol
InChI Key: ZGQSMYWOPKCARZ-SSDOTTSWSA-N
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Description

®-Methyl 2-amino-2-cyclopentylacetate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl ring attached to an amino group and a methyl ester group. The chirality of the compound is due to the presence of an asymmetric carbon atom, making it an important molecule in stereochemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-amino-2-cyclopentylacetate typically involves the following steps:

    Amination: The addition of an amino group to the cyclopentylated intermediate.

    Esterification: The formation of the methyl ester group.

One common method involves the use of chiral catalysts to ensure the desired stereochemistry. For example, the asymmetric hydrogenation of a suitable precursor using a chiral rhodium or ruthenium catalyst can yield ®-Methyl 2-amino-2-cyclopentylacetate with high enantiomeric purity .

Industrial Production Methods: Industrial production of ®-Methyl 2-amino-2-cyclopentylacetate often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: ®-Methyl 2-amino-2-cyclopentylacetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products:

Scientific Research Applications

®-Methyl 2-amino-2-cyclopentylacetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-2-cyclopentylacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application, but common targets include neurotransmitter receptors and metabolic enzymes. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity .

Comparison with Similar Compounds

    2-Amino-2-cyclopentylacetic acid: Shares the cyclopentyl and amino groups but lacks the ester functionality.

    Cyclopentolate: An anticholinergic compound with a similar cyclopentyl structure but different functional groups.

Uniqueness: ®-Methyl 2-amino-2-cyclopentylacetate is unique due to its specific combination of functional groups and chirality. This combination allows for selective interactions with biological targets and makes it a valuable compound in asymmetric synthesis and pharmaceutical research .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (2R)-2-amino-2-cyclopentylacetate

InChI

InChI=1S/C8H15NO2/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7H,2-5,9H2,1H3/t7-/m1/s1

InChI Key

ZGQSMYWOPKCARZ-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)[C@@H](C1CCCC1)N

Canonical SMILES

COC(=O)C(C1CCCC1)N

Origin of Product

United States

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